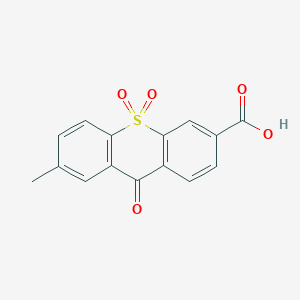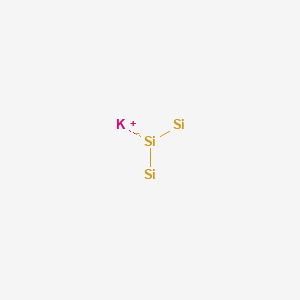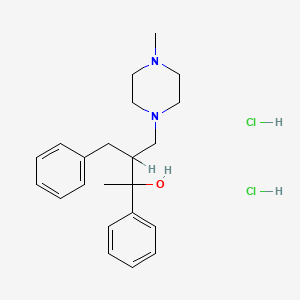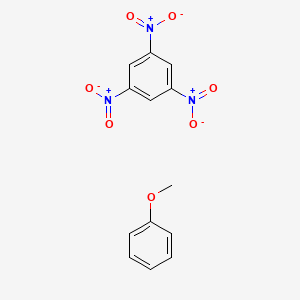
Anisole;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthetic Routes and Reaction Conditions:
Anisole: Anisole can be synthesized through several methods, including Williamson’s synthesis, which involves the reaction of sodium phenoxide with methyl iodide.
1,3,5-Trinitrobenzene: This compound can be prepared by nitrating benzene or its derivatives. .
Industrial Production Methods:
- Industrial production of anisole typically involves the methylation of phenol using methanol in the presence of an acid catalyst.
- 1,3,5-Trinitrobenzene is produced industrially by the nitration of benzene derivatives under controlled conditions to ensure the formation of the desired isomer.
Types of Reactions:
Oxidation: Anisole can undergo oxidation to form anisaldehyde or anisic acid.
Substitution: Anisole can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas, tin(II) chloride, and iron powder.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used for substitution reactions.
Major Products:
Anisole: Products include anisaldehyde, anisic acid, and various substituted anisoles.
1,3,5-Trinitrobenzene: Products include 1,3,5-triaminobenzene and charge-transfer complexes.
Aplicaciones Científicas De Investigación
Anisole;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Anisole derivatives are used in the study of enzyme-catalyzed reactions and as probes for studying biological systems.
Industry: 1,3,5-Trinitrobenzene is used as an explosive in commercial mining and military applications.
Mecanismo De Acción
The mechanism of action of anisole;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
Nitrobenzene: Contains a single nitro group attached to a benzene ring.
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
1,2,4-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
Uniqueness:
Propiedades
Número CAS |
37438-87-2 |
|---|---|
Fórmula molecular |
C13H11N3O7 |
Peso molecular |
321.24 g/mol |
Nombre IUPAC |
anisole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H8O.C6H3N3O6/c1-8-7-5-3-2-4-6-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6H,1H3;1-3H |
Clave InChI |
ZLEHNUOQTZPBAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


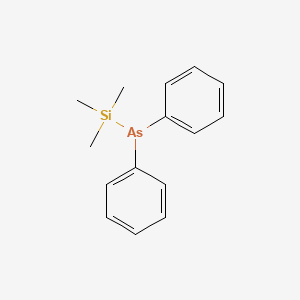

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
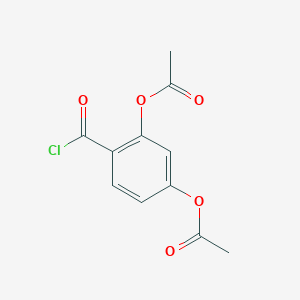
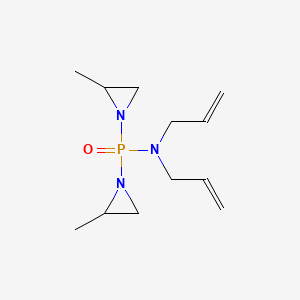
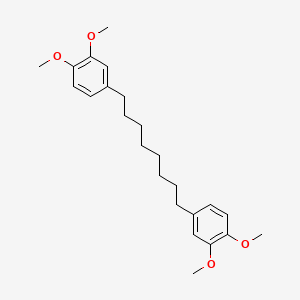

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
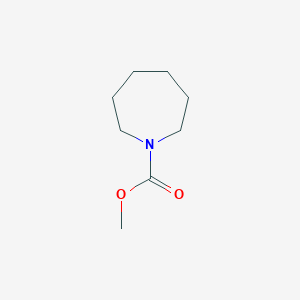
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
